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A Comprehensive Comparative Guide to Complement Receptor 1 (CR1/CD35)

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Complement Receptor 1 (CR1), likely referenced as CR-1-30-B,
across different species. CR1 is a crucial membrane protein that plays a central role in
regulating the complement system, a key component of the innate immune response. The "-30-
" in the query likely alludes to the 30 Complement Control Protein (CCP) repeats that form the
extracellular domain of the most common human CR1 variant, while "-B" may refer to its B-cell
regulatory functions or the C3b-binding activity of its Long Homologous Repeat B (LHR-B). This
guide details its performance, supported by experimental data, and compares it with other
complement regulatory proteins.

Comparative Analysis of CR1 Structure and
Function

CRL1 exhibits significant structural and functional variations across species, primarily between
primates and other mammals. In humans, CR1 is a large single-chain transmembrane
glycoprotein encoded by the CR1 gene. In contrast, mice produce two forms of complement
receptors, CR1 and CR2, from a single Cr2 gene through alternative splicing.[1][2] This
fundamental genetic difference underlies many of the observed functional distinctions.

The primary functions of CR1 are the binding of complement components C3b and C4b, acting
as a cofactor for their degradation by Factor I, and accelerating the decay of C3 and C5
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convertases.[3][4] It is also involved in the clearance of immune complexes and pathogens,

and the regulation of B-cell responses.

Data Presentation

Table 1: Comparison of CR1 Characteristics in Different Species

Other Primates

Feature Human Mouse (e.g., Chimpanzee,
Rhesus Monkey)
Cr2 (alternative )
Gene CR1 CR1 or CR1-like

splicing with Cr2)

Major Isoform Size

~220 (most common

Variable (55-75 kDa or

_ ~200 130-165 kDa on
(kDa) variant)
erythrocytes)
Erythrocyte Yes (100-1000 N Yes (10 to 100-fold
o
Expression molecules/cell) higher than humans)
Primary Ligands C3b, C4b, Clq C3b, C4b C3b, C4b

Table 2: Binding Affinities of Human CR1 and its Domains to C3b and C4b

CR1 . Binding Affinity

Variant/Domain Ligand (KD, nM) Method

Soluble CR1 (sCR1) C3b (dimer) 1.8 Radioligand Binding
Soluble CR1 (sCR1) C4b (dimer) 12 Radioligand Binding
LHR-B C3b 336.6 + 28.8 In-solution affinity
LHR-A C4b 1231.0 +116.9 In-solution affinity
LHR-BC C3b 78.2+10.4 In-solution affinity
LHR-AB C4b 530.2 +32.1 In-solution affinity

Table 3: Comparison of Human CR1 with Other Complement Regulatory Proteins
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Apparent
. ] ] ] Association
Protein Primary Ligand(s) Key Function(s)
Constant (appKa)
for C3b,Bb (pM-1)
Decay acceleration,
Factor | cofactor,
CR1 (CD35) C3b, C4b 1
Immune complex
clearance
DAF (CD55) C3/C5 convertases Decay acceleration 0.91
Not directly
MCP (CD46) C3b, C4b Factor | cofactor
comparable
Alternative pathway
Factor H C3b regulation, Factor | 2.9
cofactor
iC3b, C3dg, Epstein- B-cell activation and ]
CR2 (CD21) Not applicable

Barr virus

development

Experimental Protocols

Quantification of Erythrocyte CR1 Density by Flow

Cytometry

This method determines the number of CR1 molecules on red blood cells.

Methodology:

» Sample Preparation: Collect whole blood in EDTA-containing tubes. Prepare a 1:10 dilution
of the blood in PBS containing 1% BSA.

e Immunostaining:

o Transfer 100 pL of the diluted erythrocytes to a microfuge tube and centrifuge to pellet the

cells.
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o Discard the supernatant and add 20 uL of a biotinylated anti-CR1 monoclonal antibody
(e.g., J3D3 at 0.5 pg/pL) directly to the cell pellet. For a negative control, add 20 pL of
PBS-BSA buffer alone.

o Gently mix and incubate for 45 minutes at 4°C.
o Wash the cells twice with 1 mL of cold PBS-BSA.

o Resuspend the pellet in 20 pL of phycoerythrin (PE)-conjugated streptavidin and incubate
for 30 minutes at 4°C in the dark.

o Wash the cells twice with 1 mL of cold PBS-BSA.

o Resuspend the final cell pellet in 500 uL of PBS for analysis.

e Flow Cytometry Analysis:

o Acquire the samples on a flow cytometer.

o Gate on the erythrocyte population using forward and side scatter plots.

o Measure the mean fluorescence intensity (MFI) of the PE signal for the gated population.
¢ Quantification:

o Generate a standard curve using erythrocytes with known CR1 densities (calibrators).

o Plot the MFI of the calibrators against their known CR1 density.

o Determine the CR1 density of the unknown samples by interpolating their MFI values on
the standard curve.

CR1-Mediated Phagocytosis Assay

This assay measures the ability of phagocytic cells (e.g., macrophages) to engulf particles
opsonized with complement via CR1.

Methodology:
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o Cell Culture: Plate macrophages (e.g., primary human monocyte-derived macrophages) in a
24-well plate with glass coverslips and culture until adherent.

o Opsonization of Particles:
o Use sheep red blood cells (SRBCs) or zymosan beads as patrticles.

o To opsonize with C3b, incubate the particles with a source of complement (e.g., C5-
deficient serum to prevent lysis) and anti-particle IgM antibodies.

e Phagocytosis:
o Wash the cultured macrophages with warm media.

o Add the opsonized particles to the macrophage-containing wells at a specific particle-to-
cell ratio (e.g., 10:1).

o Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis. As a
control for non-specific binding, perform an incubation at 4°C.

e Quantification:
o Microscopy:
» Wash the wells extensively with cold PBS to remove non-ingested particles.
» Fix the cells with paraformaldehyde and stain the nuclei with DAPI.

» Visualize under a fluorescence microscope. The number of ingested fluorescent
particles per cell can be counted.

o Flow Cytometry:

» Use fluorescently labeled particles (e.g., pHrodo-conjugated zymosan, which fluoresces
in the acidic environment of the phagosome).

» After incubation, detach the macrophages using a gentle enzyme like TrypLE.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

» Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and
the MFI, which correspond to the extent of phagocytosis.

Decay-Accelerating Activity (DAA) Assay

This assay measures the ability of CR1 to accelerate the decay of C3 convertases.
Methodology:
e Preparation of C3 Convertase:

o The classical pathway C3 convertase (C4b2a) is typically assembled on antibody-
sensitized sheep erythrocytes (EA).

o Incubate EA with purified C1 and C4 to generate EAC14b cells.
o Add purified C2 to form EAC14b2a.
o Decay Acceleration:

o Incubate the EAC14b2a cells with varying concentrations of purified soluble CR1 or a
control buffer for a specific time at 30°C.

o Measurement of Remaining Convertase Activity:

o After the decay step, add a source of C3 and other late complement components (e.g.,
C3-C9 or guinea pig serum diluted in EDTA to block further convertase formation).

o Incubate to allow for lysis of the erythrocytes.

o Quantify the hemoglobin release by measuring the absorbance of the supernatant at 414
nm.

o Data Analysis:
o Calculate the percentage of hemolysis for each concentration of CR1.

o The DAAIs inversely proportional to the amount of hemolysis. Plot the percentage of
inhibition of lysis against the CR1 concentration to determine the specific activity.
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Mandatory Visualization
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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